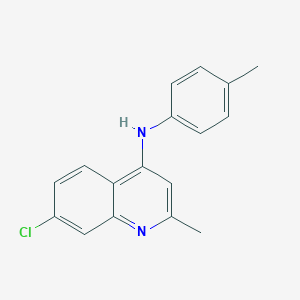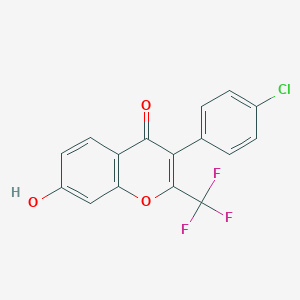
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H8ClF3O3 and its molecular weight is 340.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is the cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
The compound exerts its effects by inhibiting the activity of cytochrome P450 enzymes . These enzymes are responsible for the metabolism of xenobiotics and endogenous compounds, and their inhibition leads to an increase in the bioavailability of these molecules. In addition, it has been shown to modulate the activity of other enzymes, such as tyrosine kinase.
Biochemical Pathways
The inhibition of cytochrome P450 enzymes affects the metabolic pathways of xenobiotics and endogenous compounds. This can lead to changes in the bioavailability of these molecules, potentially affecting various physiological processes. The compound’s potential to act as an anti-inflammatory and anti-cancer agent suggests it may also interact with biochemical pathways related to inflammation and cell proliferation.
Pharmacokinetics
Result of Action
The molecular and cellular effects of 3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one’s action are likely to be diverse, given its potential to act as an anti-inflammatory and anti-cancer agent. It may modulate cellular processes related to inflammation and cell proliferation.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O3/c17-9-3-1-8(2-4-9)13-14(22)11-6-5-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVWZNRIYNUFRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Ethyl 2-methyl 5-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380056.png)
![4-Ethyl 2-methyl 5-[({[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380059.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B380060.png)
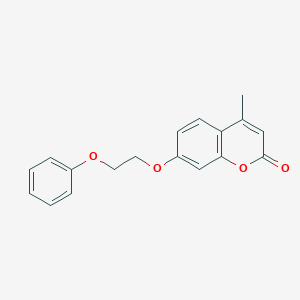
![4-O-ethyl 2-O-methyl 3-methyl-5-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B380062.png)
![Ethyl 3-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B380063.png)
![N-[1,1'-biphenyl]-4-yl-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B380066.png)
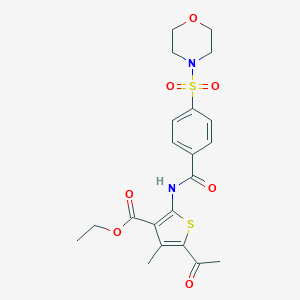

![Butyl 4-[(2-methylquinolin-4-yl)amino]benzoate](/img/structure/B380069.png)
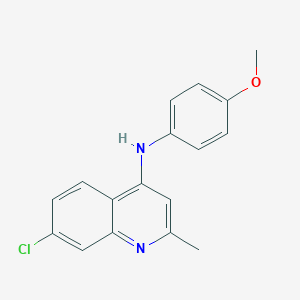
![Ethyl 3-[(2-methylbenzo[h]quinolin-4-yl)amino]benzoate](/img/structure/B380072.png)
![ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B380075.png)
